molecular formula C25H27NO6 B5235323 N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide

N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide

Cat. No. B5235323
M. Wt: 437.5 g/mol
InChI Key: QPYLSBCEHQZJHL-UHFFFAOYSA-N
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Description

N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. It belongs to the class of compounds called benzamides and has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide acts as a partial agonist at the alpha7 nicotinic acetylcholine receptor, which is involved in various cognitive processes. By binding to this receptor, N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide can enhance the release of neurotransmitters such as dopamine and acetylcholine, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide has been found to have several biochemical and physiological effects, including increased cognitive function, improved mood, and reduced inflammation in the brain. It has also been shown to increase the release of neurotrophic factors, which promote the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several future directions for research on N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide, including studying its effects on other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in clinical settings. Finally, studies are needed to determine the safety and efficacy of N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide in humans and to develop potential therapeutic applications.

Synthesis Methods

The synthesis of N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with bis(3,4-dimethoxyphenyl)methanol to form the desired compound. The synthesis method has been optimized to produce high yields of N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide with good purity.

Scientific Research Applications

N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been found to have a unique mechanism of action that involves binding to specific nicotinic acetylcholine receptors in the brain, leading to increased cognitive function and improved mood.

properties

IUPAC Name

N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-28-19-9-7-6-8-18(19)25(27)26-24(16-10-12-20(29-2)22(14-16)31-4)17-11-13-21(30-3)23(15-17)32-5/h6-15,24H,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYLSBCEHQZJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide

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